Chelidimerine vs. Sanguinarine: Superior In Silico Binding Affinity to SARS-CoV-2 Mpro
In a large-scale molecular docking study evaluating 169 natural compounds from Iranian medicinal plants against the SARS-CoV-2 main protease (Mpro, PDB 6LU7), chelidimerine exhibited a binding affinity of −10.2 kcal/mol, placing it in the top 11 compounds for this target. In contrast, the monomeric benzophenanthridine sanguinarine, a common in-class alternative from the same plant species, demonstrated a significantly weaker binding affinity of −7.7 kcal/mol in the same assay under identical AutoDock Vina parameters. This represents a quantifiable advantage of 2.5 kcal/mol for the dimeric scaffold . Furthermore, chelidimerine engages the Mpro active site through a more complex interaction network, including a pi-pi T-shaped bond with His41 and a pi-donor H-bond with Cys145, whereas lopinavir—the reference control (docking score −5.2 kcal/mol)—primarily forms conventional H-bonds. This distinct interaction fingerprint is attributable to the larger, rigidified dimeric structure of chelidimerine, which maximizes hydrophobic contacts within the binding pocket . Importantly, the chelidimerine-Mpro complex remained stable over a 50 ns molecular dynamics simulation, maintaining a root mean square deviation (RMSD) below 0.5 nm, confirming the durability of the predicted binding pose .
| Evidence Dimension | Molecular docking binding free energy to SARS-CoV-2 Mpro (6LU7) |
|---|---|
| Target Compound Data | −10.2 kcal/mol (AutoDock Vina) |
| Comparator Or Baseline | Sanguinarine: −7.7 kcal/mol; Lopinavir (control): −5.2 kcal/mol |
| Quantified Difference | Chelidimerine shows 2.5 kcal/mol stronger binding than sanguinarine |
| Conditions | In silico; AutoDock Vina with AutoDock Tools validation; 169-compound screening library; Mpro structure PDB 6LU7 |
Why This Matters
For antiviral screening programs, the 2.5 kcal/mol advantage over sanguinarine is a critical discriminator that justifies selecting the dimeric scaffold for lead optimization, as it predicts meaningfully higher target engagement.
- [1] M. Gholami et al. In Silico Evaluation of Iranian Medicinal Plant Phytoconstituents as Inhibitors against Main Protease and the Receptor-Binding Domain of SARS-CoV-2. Molecules, 2021, 26(18), 5724. Table 1. View Source
- [2] M. Gholami et al. In Silico Evaluation... Molecular dynamics simulation results: chelidimerine–Mpro complex stable for 50 ns below 0.5 nm. Molecules, 2021. View Source
